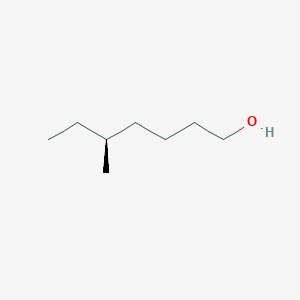

(S)-(+)-5-Methyl-1-heptanol

Descripción general

Descripción

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts, and the yield of the product .Molecular Structure Analysis

The molecular structure can be analyzed using various spectroscopic methods like NMR, IR, UV-Vis, etc. These techniques can provide information about the functional groups present in the molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, boiling point, solubility, stability, etc. are studied. These properties can give insights into how the compound behaves under different conditions .Aplicaciones Científicas De Investigación

1. Dielectric and Rheological Studies

Research has explored the rheological and dielectric properties of monohydroxy alcohols similar to (S)-(+)-5-Methyl-1-heptanol. For instance, studies on 5-methyl-3-heptanol have used rheology at ambient pressure and dielectric spectroscopy at elevated pressures to understand the relaxational behavior of these liquids. These studies provide insights into the molecular dynamics and structure of such substances, which are critical for applications in materials science and chemical engineering (Gainaru et al., 2014).

2. Combustion and Emission Characteristics

Studies on the combustion and emission characteristics of alcohols, including those structurally similar to this compound, have been conducted. These studies are vital for understanding the potential use of such compounds in biofuel applications. For example, research on the combustion and emission characteristics of n-heptanol-methyl oleate mixtures in diesel engines provides insights into alternative fuels that are more environmentally friendly (El-Seesy et al., 2021).

3. Biological Activity and Pheromone Research

Research on the biological activity of isomers of 4-methyl-3-heptanol, which is closely related to this compound, has revealed their role as major components in aggregation pheromones of bark beetles and trail pheromones of ants. This area of study is significant in the field of entomology and pest management, as understanding these compounds can lead to the development of more effective pest control methods (Zada et al., 2004).

4. Calorimetric and Spectroscopic Analysis

Calorimetric and spectroscopic analyses of aliphatic alcohols, including those similar to this compound, have been conducted to understand their thermophysical properties. Such studies are crucial for applications in thermodynamics and material science, as they provide detailed information about the heat capacities and structural behavior of these substances (Serra et al., 2016).

ConclusionThe scientific research applications of this compound and structurally similar compounds span a range of fields, including materials science, biofuel research, entomology, and thermodynamics. The studies mentioned above highlight the diverse potential uses and importance of

Scientific Research Applications of this compound

1. Dielectric and Rheological Studies

Research on substances similar to this compound, such as 5-methyl-3-heptanol, has involved dielectric spectroscopy and rheology to understand their relaxational behavior under various conditions. These studies are significant for understanding the properties of such liquids, which has implications in materials science and chemical engineering (Gainaru et al., 2014).

2. Biofuel Research

Investigations into the use of heptanol derivatives in biofuels have been conducted. For instance, studies on n-heptanol-methyl oleate mixtures in diesel engines provide valuable insights into how these compounds can be used as sustainable fuel alternatives. This research is crucial in developing environmentally friendly fuel sources (El-Seesy et al., 2021).

3. Pheromone Synthesis and Biological Activity

Research on compounds structurally related to this compound, such as 4-methyl-3-heptanol, has explored their role as pheromones in insects. These studies are essential for understanding the chemical ecology of insects and can be used to develop new pest control strategies (Zada et al., 2004).

4. Thermophysical Analysis

Calorimetric and spectroscopic studies have been conducted on aliphatic heptanols, including those similar to this compound. These studies provide important data on heat capacities and structural behavior, which is vital for applications in thermodynamics and material science (Serra et al., 2016).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(5S)-5-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-8(2)6-4-5-7-9/h8-9H,3-7H2,1-2H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFARNLMRENFOHE-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60529161 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57803-73-3 | |

| Record name | (5S)-5-Methylheptan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60529161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3',4'-dihydro-2'H-spiro[azetidine-3,1'-naphthalene]](/img/structure/B1317059.png)

![Methyl 3-{[(4-Bromophenyl)thio]methyl}benzoate](/img/structure/B1317064.png)

![Methyl 3-[(4-chlorophenyl)thiomethyl]benzoate](/img/structure/B1317065.png)

![Methyl 3-[(4-bromophenyl)sulfonylmethyl]benzoate](/img/structure/B1317067.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B1317072.png)

![Ethyl trans-3-benzyl-2,4-dioxo-3-aza-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1317093.png)